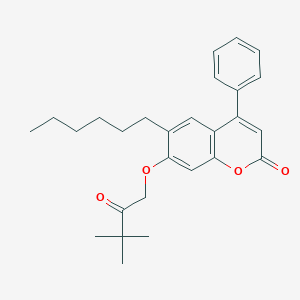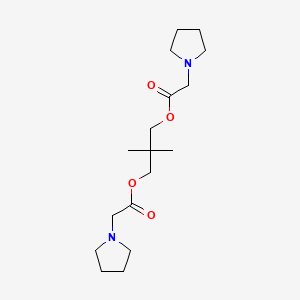![molecular formula C18H16BrN3O B11642134 1-(3-bromophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone](/img/structure/B11642134.png)
1-(3-bromophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE is a complex organic compound that features a bromophenyl group and a dihydropyrimido[1,2-a][1,3]benzimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.
Construction of the Dihydropyrimido[1,2-a][1,3]benzimidazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as o-phenylenediamine and pyrimidine derivatives.
Coupling Reactions: The final step often involves coupling the bromophenyl intermediate with the dihydropyrimido[1,2-a][1,3]benzimidazole core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action for 1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-PROPANONE: A similar compound with a propanone group instead of an ethanone group.
1-(4-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE: A compound with a bromine atom at the 4-position instead of the 3-position on the phenyl ring.
Uniqueness
1-(3-BROMOPHENYL)-2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-ETHANONE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C18H16BrN3O |
|---|---|
分子量 |
370.2 g/mol |
IUPAC名 |
1-(3-bromophenyl)-2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone |
InChI |
InChI=1S/C18H16BrN3O/c19-14-6-3-5-13(11-14)17(23)12-22-16-8-2-1-7-15(16)21-10-4-9-20-18(21)22/h1-3,5-8,11H,4,9-10,12H2 |
InChIキー |
GWMNQEGPDDKPAC-UHFFFAOYSA-N |
正規SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide](/img/structure/B11642063.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11642068.png)

![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11642071.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B11642074.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642077.png)
![(2-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11642082.png)
![N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11642083.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642096.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642098.png)

![N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B11642117.png)
